molecular formula C25H45ClS B14620008 [(4-Dodecylphenyl)methyl](dipropyl)sulfanium chloride CAS No. 59514-68-0

[(4-Dodecylphenyl)methyl](dipropyl)sulfanium chloride

Katalognummer: B14620008
CAS-Nummer: 59514-68-0
Molekulargewicht: 413.1 g/mol
InChI-Schlüssel: WQKSBSPVDRUQCG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Dodecylphenyl)methylsulfanium chloride is a chemical compound with the molecular formula C25H45SCl. It belongs to the class of sulfonium compounds, which are characterized by a sulfur atom bonded to three organic groups and a chloride ion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dodecylphenyl)methylsulfanium chloride typically involves the reaction of 4-dodecylbenzyl chloride with dipropyl sulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound. The reaction can be represented as follows:

4-Dodecylbenzyl chloride+Dipropyl sulfide(4-Dodecylphenyl)methylsulfanium chloride\text{4-Dodecylbenzyl chloride} + \text{Dipropyl sulfide} \rightarrow \text{(4-Dodecylphenyl)methylsulfanium chloride} 4-Dodecylbenzyl chloride+Dipropyl sulfide→(4-Dodecylphenyl)methylsulfanium chloride

Industrial Production Methods

In industrial settings, the production of (4-Dodecylphenyl)methylsulfanium chloride may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Dodecylphenyl)methylsulfanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonium compound back to its corresponding sulfide.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide (OH-) or alkoxides (RO-) can be employed for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

(4-Dodecylphenyl)methylsulfanium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Dodecylphenyl)methylsulfanium chloride involves its interaction with molecular targets, such as enzymes and cellular membranes. The sulfonium group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Additionally, the compound’s hydrophobic dodecyl chain allows it to interact with lipid bilayers, potentially disrupting membrane integrity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Dodecylphenyl)methylsulfanium chloride
  • (4-Dodecylphenyl)methylsulfanium chloride
  • (4-Dodecylphenyl)methylsulfanium chloride

Uniqueness

(4-Dodecylphenyl)methylsulfanium chloride is unique due to its specific combination of a long hydrophobic dodecyl chain and a dipropyl sulfonium group. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

59514-68-0

Molekularformel

C25H45ClS

Molekulargewicht

413.1 g/mol

IUPAC-Name

(4-dodecylphenyl)methyl-dipropylsulfanium;chloride

InChI

InChI=1S/C25H45S.ClH/c1-4-7-8-9-10-11-12-13-14-15-16-24-17-19-25(20-18-24)23-26(21-5-2)22-6-3;/h17-20H,4-16,21-23H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

WQKSBSPVDRUQCG-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[S+](CCC)CCC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.